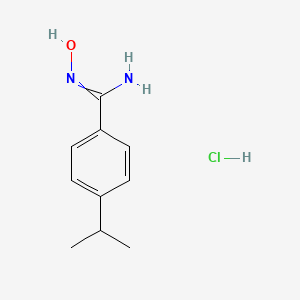
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a propan-2-yl group, and a benzenecarboximidamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride typically involves the reaction of 4-isopropylbenzenecarboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the alteration of cellular processes .
類似化合物との比較
Similar Compounds
- N’-hydroxy-4-isopropylbenzimidamide
- 4-isopropylbenzenecarboximidamide
- N’-hydroxy-4-propan-2-yloxybenzenecarboximidamide
Uniqueness
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for oxidation reactions, while the imidamide moiety provides opportunities for reduction and substitution reactions. This versatility makes it a valuable compound in various research applications .
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H |
InChIキー |
CKAOAPAOZPYJII-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)

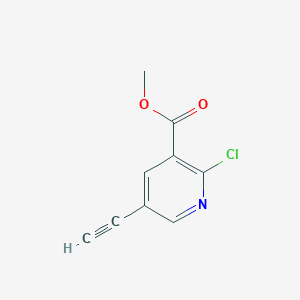


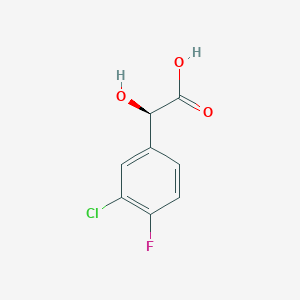
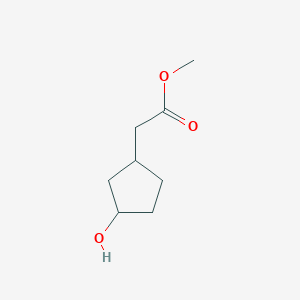
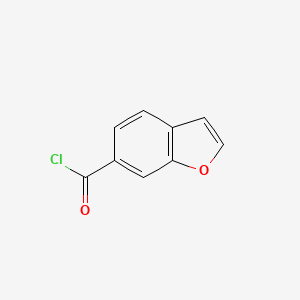
![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)


